前列腺素 F2a; PGF2α

描述

Prostaglandin F2alpha (PGF2alpha), also known as dinoprost, is a naturally occurring prostaglandin used in medicine to induce labor and as an abortifacient . It is an inflammatory arachidonic acid derivative with multiple effects . It is produced by the uterus when stimulated by oxytocin, in the event that there has been no implantation during the luteal phase .

Synthesis Analysis

PGF2alpha is synthesized via cyclooxygenase-2 (COX-2), which is the rate-limiting enzyme in prostaglandin biosynthesis . The industrial synthesis of PGF2alpha has been improved significantly over the years. The original synthesis by Corey and Cheng involved 17 steps, but a more recent method requires only seven steps and uses 2,5-dimethoxytetrahydrofuran as a starting reagent, with S-proline as an asymmetric catalyst .Molecular Structure Analysis

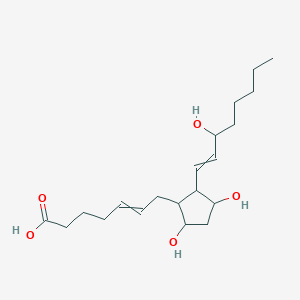

The molecular formula of PGF2alpha is C20H34O5, and it has a molar mass of 354.487 g/mol . It is a member of the seven trans-membrane G-protein-linked receptor family .Chemical Reactions Analysis

PGF2alpha plays a key role in various chemical reactions. For instance, it promotes myometrial contractility . It also acts on the corpus luteum to cause luteolysis, forming a corpus albicans and stopping the production of progesterone .Physical And Chemical Properties Analysis

PGF2alpha is soluble in water at 200 mg/mL (20 °C) . It has a short elimination half-life of less than 1 minute in blood plasma .科学研究应用

细胞增殖

- PGF2α 在小鼠成纤维细胞培养物中启动 DNA 合成和细胞增殖。它与胰岛素协同作用以增强细胞分裂 (de Asúa, Clingan, & Rudland, 1975).

平滑肌收缩

- 它是 FP 受体的已知激动剂,该受体介导各种组织中的平滑肌收缩 (Jones, 2008).

- PGF2α 通过对周围管肌细胞的直接作用刺激生精小管的收缩性 (Tripiciano 等,1998).

眼部健康

- PGF2α 及其类似物影响睫状肌的细胞外基质,影响眼内压和葡萄膜巩膜外流 (Ocklind, 1998).

生殖健康

- 它的缺失会导致小鼠分娩失败,因为缺乏催产素受体的诱导和血清孕酮浓度的下降 (Sugimoto 等,1997).

- 用于兽医科学以同步水牛的发情 (Kumaratillake 等,1977).

生物化学和生理学

- 特异性结合牛黄体,表明在生殖生理学中起关键作用 (Powell, Hammarström, & Samuelsson, 1975).

- 异前列腺素激活人 FP 受体,提示在氧化应激和前列腺素生物合成增加同时发生的临床综合征中具有其他作用 (Kunapuli 等,1997).

心血管和肾系统

- F2-异前列腺素 8-表前列腺素 F2α 增加血小板粘附,影响心血管健康 (Minuz 等,1998).

- 调节牛黄体早期和中期周期的不同生理变化,表明在生殖周期调节中发挥作用 (Tsai & Wiltbank, 1998).

昆虫繁殖

- 影响家蚕性腺的碳水化合物代谢,提示在增强生殖能力中发挥作用 (Miao & Bharathi, 2003).

代谢途径

- 参与大鼠肾脏中前列腺素 F2α 转化为 15-酮-13,14-二氢前列腺素 E2,表明其在肾生理学和代谢中的作用 (Pace-Asciak, 1975).

细胞和分子机制

- 在粘附形成过程中发挥作用,尽管与成纤维细胞增殖没有直接关系 (Golan 等,1990).

- 被认为是脂肪细胞前体原代培养物中脂肪分化强有力的抑制剂 (Serrero & Lepak, 1997).

血管功能

- 参与下颏静脉诱导舒张的机制,表明在血管生理学中发挥作用 (Astin & Stjernschantz, 1997).

子宫健康

- 影响子宫颈的收缩性,在整个月经周期中具有不同的影响 (Coutinho & Darzé, 1976).

黄体溶解

- 诱导绵羊黄体中前列腺素 G/H 合成酶-2 的表达,提示在黄体溶解过程中存在反馈回路 (Tsai & Wiltbank, 1997).

肾功能

- 定位于人肾脏,表明其在肾功能中具有生理作用 (Sakurai, Oishi, & Watanabe, 2005).

生化反应

- 刺激甲基胆蒽转化的小鼠细胞中对各种刺激的前列腺素生物合成 (Hong, Polsky-Cynkin, & Levine, 1976).

生物合成

- 其由花生四烯乙醇酰胺形成涉及中间代谢物前列腺酰胺 H2,证明其复杂的生物合成途径 (Yang 等,2005).

作用机制

属性

IUPAC Name |

7-[3,5-dihydroxy-2-(3-hydroxyoct-1-enyl)cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGPLTODNUVGFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prostaglandin F2a;PGF2alpha | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。